Methyl 6-amino-4-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-4-chloronicotinate is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The IUPAC name for this compound is this compound . It appears as an off-white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) . The compound has a complexity of 177 and contains 12 heavy atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.59 g/mol . It has a topological polar surface area of 65.2 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis of Potential Anti-amnesiant Agents
Research into derivatives of nicotinic acid, such as those related to Methyl 6-amino-4-chloronicotinate, has led to the development of compounds with potential anti-amnesiant properties. For instance, a study by Leflemme et al. (2005) described the synthesis and in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues as potential anti-amnesiant agents, demonstrating the relevance of chloronicotinic acid derivatives in medicinal chemistry (Leflemme et al., 2005).
Anticonvulsant Activity
Compounds structurally related to this compound have been evaluated for their anticonvulsant activity. Scott et al. (1993) investigated enaminones derived from chloronicotinic acid, revealing insights into structure-activity relationships for anticonvulsant agents and highlighting the chemical's potential in the development of novel therapeutics (Scott et al., 1993).
NK1 Receptor Antagonists Synthesis
Hoffmann-Emery et al. (2006) described an efficient synthesis of novel NK1 receptor antagonists, starting from 6-chloronicotinic acid, demonstrating the utility of this chemical class in synthesizing compounds with potential therapeutic applications (Hoffmann-Emery et al., 2006).
Solid-Liquid Equilibrium Behavior Study
The study of the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a compound closely related to this compound, in various solvents has been conducted to understand its physical and chemical properties, which is crucial for designing and optimizing industrial processes (Guo et al., 2021).
Degradation Studies in Agricultural Contexts
The degradation and persistence of nitrification inhibitors structurally similar to this compound in soil have been studied to evaluate their effectiveness and environmental impact, contributing to the development of more efficient and environmentally friendly agricultural practices (Srivastava et al., 2016).
Safety and Hazards
Methyl 6-amino-4-chloronicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .
Properties
IUPAC Name |
methyl 6-amino-4-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUVDYTGIDYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733799 |
Source
|
Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-60-1 |
Source
|
Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.